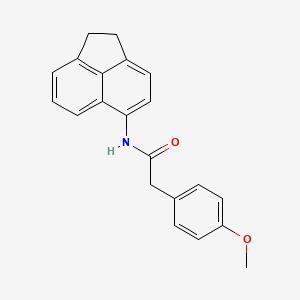
3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamido and fluorobenzamido derivatives involves the reaction of relevant unsubstituted imidazo pyridazines with N-(hydroxymethyl) benzamides. These compounds demonstrate significant activity in various assays, indicating their potential utility in chemical research and development (Barlin et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has been studied through methods such as X-ray diffraction. These studies reveal complex molecular conformations and supramolecular aggregation patterns, highlighting the intricate nature of these molecules (Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of fluorobenzamide derivatives is influenced by the presence of fluorine, which affects their interaction with various chemical agents. For instance, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions that are key to introducing fluorine into the benzamide structure, demonstrating the compound's versatile chemical behavior (Mukherjee, 1991).
科学的研究の応用
Synthesis and Evaluation of Derivatives
A series of novel coumarin-3-carboxamide derivatives, which includes compounds structurally related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds were tested for antibacterial and anticancer properties. While showing little activity against bacteria, certain derivatives demonstrated potential in inhibiting cancer cell growth, particularly against HepG2 and HeLa cancer cell lines. The study highlighted the importance of benzamide functionality in anticancer activity, suggesting that modifications in the benzamide moiety could lead to compounds with significant therapeutic potential (Phutdhawong et al., 2021).
Crystal Structure and Computational Analysis
The crystal structure and vibrational properties of compounds closely related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide were investigated. For instance, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was synthesized and characterized, with its crystal structure determined by X-ray diffraction. This research provides valuable insights into the molecular conformation and potential interactions of such compounds, which could be crucial for understanding their biological activity and optimizing their properties for specific applications (Saeed et al., 2010).
Photocatalytic Degradation Studies
The photocatalytic degradation of organic compounds, such as propyzamide, using TiO2-loaded adsorbent supports, has been studied. While not directly involving 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, this research highlights the potential application of related benzamide compounds in environmental remediation. The study demonstrates how adsorbent supports can enhance the rate of mineralization of organic pollutants, suggesting that benzamide derivatives could be functionalized or supported on adsorbents for environmental applications (Torimoto et al., 1996).
Antifungal Applications
Benzofuran-1,2,3-triazole hybrids, structurally similar to the compound , were synthesized and evaluated for their antifungal potential. One particular derivative showed significant activity against wet brown-rot fungi, indicating the potential use of such compounds in developing new antifungal agents. This research points to the broader applicability of benzofuran and benzamide derivatives in addressing fungal infections and preserving materials against fungal decay (Abedinifar et al., 2020).
特性
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O3/c23-15-5-3-6-16(25)18(15)21(28)27-19-14-4-1-2-7-17(14)30-20(19)22(29)26-13-10-8-12(24)9-11-13/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPBXFQSGOAYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
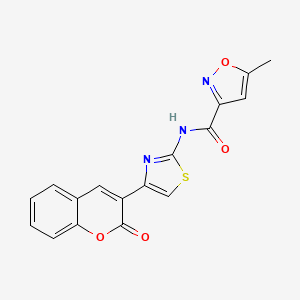
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
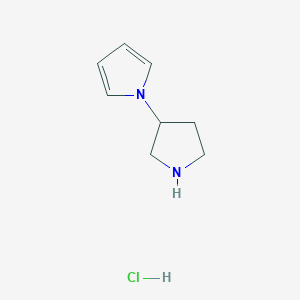
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
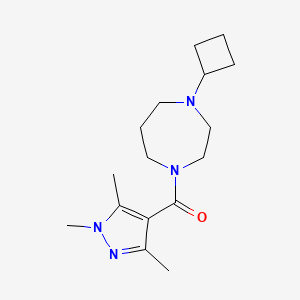

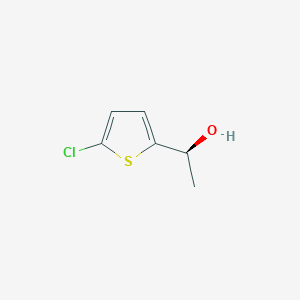
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)
